2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
CAS No.:
Cat. No.: VC16159377
Molecular Formula: C24H20FN3O3S
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20FN3O3S |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | 2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C24H20FN3O3S/c1-2-31-19-13-11-18(12-14-19)28-23(30)20-5-3-4-6-21(20)27-24(28)32-15-22(29)26-17-9-7-16(25)8-10-17/h3-14H,2,15H2,1H3,(H,26,29) |
| Standard InChI Key | MEBYHFPDCVDLSA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)F |
Introduction
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound belonging to the quinazoline family, which is renowned for its diverse biological activities. This compound features several key functional groups, including an ethoxy group, a sulfanyl linkage, and an acetamide moiety, contributing to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multiple steps, allowing for modifications that can enhance biological activity or selectivity against specific targets. Techniques may include microwave-assisted reactions or solvent-free conditions to optimize yield and reduce reaction times.
Biological Activities and Potential Applications
Quinazolines, including this compound, are studied for their potential therapeutic applications, particularly in anti-cancer and anti-inflammatory research. The presence of various functional groups enables interactions with multiple biological targets, making them valuable in drug discovery.
Potential Applications
-
Anti-Cancer Properties: Preliminary studies suggest promising results in both in vitro and in vivo studies, indicating potential efficacy against cancer cell lines.
-
Anti-Inflammatory Properties: The compound may modulate inflammatory pathways, contributing to its therapeutic potential.
Mechanism of Action
The mechanism of action for this compound involves interaction with specific biological targets within cells, such as enzymes or receptors involved in cell proliferation or survival pathways. Further research is needed to elucidate the precise mechanisms and interactions at the molecular level.
Chemical Reactions and Modifications
The compound can undergo several key reactions, including hydrolysis of the acetamide group and oxidation of the sulfur atom. These reactions are crucial for modifying the compound to enhance its biological activity or selectivity against certain targets.
Research Findings and Future Directions
Preliminary studies indicate promising results for compounds with similar structures, suggesting significant cytotoxicity against various cancer cell lines. Ongoing research aims to fully explore the biological activities and potential therapeutic applications of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume